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Compound of Interest

Compound Name:
Benzenemethanamine, N-ethyl-3-

iodo-

Cat. No.: B8128018 Get Quote

Disclaimer: The specific compound "Benzenemethanamine, N-ethyl-3-iodo-" is not

extensively documented in publicly available scientific literature. Therefore, this guide focuses

on the closely related and well-characterized precursor, 3-Iodobenzylamine, its synthesis, and

its derivatization, providing a framework for the research and development of its N-alkylated

analogs like the N-ethyl derivative.

This technical guide is intended for researchers, scientists, and professionals in drug

development. It outlines the synthesis, potential biological applications, and relevant

experimental protocols for 3-iodobenzylamine and its derivatives, with a focus on their role as

intermediates in synthesizing pharmacologically active molecules.

Core Compound: 3-Iodobenzylamine
3-Iodobenzylamine (also known as 3-iodobenzenemethanamine) is an organic compound that

serves as a valuable synthetic intermediate.[1] Its chemical structure, featuring an iodine atom

on the benzene ring, makes it a versatile building block for introducing an iodobenzyl moiety

into target molecules, which is particularly useful in the development of receptor ligands and

probes for medical imaging.[2][3]

Compound Properties:
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Property Value Reference(s)

Chemical Formula C₇H₈IN [4]

Molecular Weight 233.05 g/mol [4]

CAS Number 696-40-2 [4]

Appearance Clear light yellow liquid [4]

Boiling Point 132 °C at 8 mmHg [4]

Density 1.748 g/mL at 25 °C [4]

The hydrochloride salt (3-Iodobenzylamine HCl, CAS: 3718-88-5) is a white to light yellow

crystalline powder, which is often used for its stability and ease of handling.[1][3]

Synthesis and Experimental Protocols
Synthesis of 3-Iodobenzylamine Hydrochloride
An improved synthesis method avoids harsh conditions and expensive catalysts, proceeding

via an oximation and subsequent reduction of 3-iodobenzaldehyde.[1]

Experimental Protocol:

Oximation of 3-Iodobenzaldehyde:

Dissolve 3-iodobenzaldehyde in an appropriate solvent.

Add hydroxylamine hydrochloride (a molar ratio of 1:1.1 of aldehyde to hydroxylamine

hydrochloride is optimal).

Maintain the reaction temperature at 45°C for 3 hours. The yield of the resulting 3-

iodobenzaldehyde oxime can reach up to 96.8%.[1]

Reduction of 3-Iodobenzaldehyde Oxime:

To the oxime, add ethanol and Raney nickel catalyst (2.9 g for a 50 mL ethanol solution).
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Introduce hydrogen gas at normal pressure and stir vigorously at room temperature for 5

hours.[1]

After the reaction, filter off the Raney nickel catalyst (which can be recycled).

Formation of Hydrochloride Salt:

To the filtrate, add a hydrochloric acid solution until the pH reaches 1.

A brown precipitate of 3-iodobenzylamine hydrochloride will form.

Filter the crude product and recrystallize twice with ethanol to obtain the final product. The

overall yield is reported to be around 89.7%.[1]

Workflow for the Synthesis of 3-Iodobenzylamine HCl:
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Synthesis of 3-Iodobenzylamine HCl.

Proposed Synthesis of Benzenemethanamine, N-ethyl-3-
iodo-
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The target compound, N-ethyl-3-iodobenzenemethanamine, can be synthesized from 3-

iodobenzylamine via standard N-alkylation methods.

Experimental Protocol (Reductive Amination):

Dissolve 3-iodobenzaldehyde in a suitable solvent such as methanol or dichloromethane.

Add a slight excess of ethylamine.

Introduce a reducing agent, such as sodium borohydride (NaBH₄) or sodium

triacetoxyborohydride (STAB), portion-wise while stirring.

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is

consumed.

Quench the reaction, perform an aqueous work-up, and extract the product with an organic

solvent.

Purify the crude product by column chromatography to yield N-ethyl-3-

iodobenzenemethanamine.

Derivatives and Applications
3-Iodobenzylamine is a key starting material for the synthesis of various biologically active

molecules. A significant application is in the preparation of selective ligands for G-protein

coupled receptors, such as adenosine receptors.[1]

Adenosine A₃ Receptor Agonists
3-Iodobenzylamine has been used to synthesize N⁶-(3-iodobenzyl)-adenosine derivatives.

These compounds have been explored as potent and selective agonists for the adenosine A₃

receptor, which is a target for treating conditions like inflammation, ischemia, and cancer.

Quantitative Data for Adenosine A₃ Receptor Ligands:

The following table is a template representing the type of quantitative data that would be

collected for novel derivatives in a research campaign. The values are hypothetical and for

illustrative purposes only.
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Compound ID R-Group at C2
A₃ Receptor Kᵢ
(nM)

A₁ Receptor Kᵢ
(nM)

A₃/A₁
Selectivity

DERIV-01 -H 15.2 1850 122

DERIV-02 -Cl 2.5 2100 840

DERIV-03 -CH₃ 8.9 1500 169

DERIV-04 -NH₂ 5.1 2500 490

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ

value indicates a higher binding affinity.

Signaling Pathway of Adenosine A₃ Receptor
The adenosine A₃ receptor is a Gi-protein coupled receptor. Upon activation by an agonist, it

initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in

decreased intracellular cyclic AMP (cAMP) levels.
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Adenosine A₃ Receptor Signaling Pathway.

Biological Assay Protocol
To characterize the affinity of newly synthesized derivatives for a target receptor, a competitive

radioligand binding assay is a standard method.
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Protocol: Competitive Binding Assay for Adenosine A₃ Receptor

Preparation: Prepare cell membranes from a cell line expressing the human adenosine A₃

receptor.

Reaction Mixture: In a 96-well plate, add the cell membranes, a known concentration of a

radiolabeled ligand (e.g., [¹²⁵I]-AB-MECA), and varying concentrations of the unlabeled test

compound (the synthesized derivative).

Incubation: Incubate the mixture at room temperature for a set period (e.g., 90 minutes) to

allow binding to reach equilibrium.

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate

the bound radioligand from the unbound.

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Plot the percentage of specific binding against the concentration of the test

compound. Use non-linear regression to calculate the IC₅₀ (the concentration of the

compound that inhibits 50% of specific binding) and subsequently the Kᵢ value.

Workflow for Radioligand Binding Assay:
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Workflow of a Competitive Radioligand Binding Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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